molecular formula C13H14ClFO3 B1326109 Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate CAS No. 951889-93-3

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate

Cat. No. B1326109
M. Wt: 272.7 g/mol
InChI Key: UVZLJMLEBFRFAA-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate is a chemical compound. It contains an ethyl group, a 3-chloro-5-fluorophenyl group, and a 5-oxovalerate group. The presence of both chloro and fluoro groups on the phenyl ring suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 5-position. This phenyl ring is further substituted at the 5-position with an oxovalerate group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxovalerate group might make it susceptible to reactions involving the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and fluoro groups might influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods

    Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate and its derivatives are often synthesized through complex chemical reactions. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a related compound, involves masking a C 2,3 double bond through reduction, regioselective deprotonation, and regeneration of the double bond via selenation, oxidation, and syn-elimination (Kiely, 1991).

  • Intermediate in Biologically Active Compounds

    This compound serves as an important intermediate in the synthesis of various biologically active compounds. For example, the synthesis of chloro-2-oxo-butyric acid ethyl ester, a key intermediate in many biologically active compounds such as thiazole carboxylic acids, involves nucleophilic substitution and chlorination (Yuanbiao et al., 2016).

Applications in Drug Synthesis

  • Herbicide Production

    The compound is used in the synthesis of herbicides, such as carfentrazone-ethyl. A new and improved method for its synthesis involves the use of ethyl acrylate and Heck coupling (Fan et al., 2015).

  • Antiviral and Antitumor Agents

    Derivatives of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate have been explored for their antiviral and antitumor activities. Compounds synthesized from it showed significant activity against Herpes simplex type-1 (HSV-1) and tumor cells (Dawood et al., 2011), (Xiong et al., 2009).

Advanced Applications

  • Material Science

    In material science, this compound and its derivatives are used in the synthesis of new materials with potential applications in various fields. For instance, the study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives has implications for designing new materials with specific bonding characteristics (Ahmed et al., 2020).

  • Crystal Structure Analysis

    The crystal structure analysis of derivatives of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate, such as ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, provides insights into the structural properties of these compounds, which is vital for their application in drug design and material science (Kumar et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for the study of this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

ethyl 5-(3-chloro-5-fluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZLJMLEBFRFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate

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